

# A Comparative Analysis of Tezacaftor-Ivacaftor Combination Therapy in Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial data for the tezacaftor-ivacaftor combination therapy (Symdeko®/Symkevi®), a significant advancement in the treatment of cystic fibrosis (CF). We will delve into the pivotal clinical trials, compare its performance against alternative therapies, and provide detailed experimental protocols and data visualizations to support further research and development in this field.

## Introduction to Tezacaftor-Ivacaftor

Tezacaftor-ivacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapy. It combines tezacaftor, a CFTR corrector, with ivacaftor, a CFTR potentiator. Tezacaftor aids in the processing and trafficking of the defective CFTR protein to the cell surface, while ivacaftor increases the channel's opening probability, thereby enhancing chloride ion transport.[1][2] This dual-mechanism approach addresses the underlying cellular defect in patients with specific CFTR mutations.

### **Pivotal Clinical Trials: EVOLVE and EXPAND**

The efficacy and safety of tezacaftor-ivacaftor were primarily established in two Phase 3, randomized, double-blind, placebo-controlled trials: the EVOLVE study and the EXPAND study. [3]

## **Experimental Protocols**



### **EVOLVE Study Protocol:**

- Objective: To evaluate the efficacy and safety of tezacaftor-ivacaftor in CF patients aged 12
  years and older who are homozygous for the F508del mutation.
- Design: A 24-week, multicenter, parallel-group study.
- Patient Population: 510 patients were randomized to receive either tezacaftor-ivacaftor or a placebo.[4]
- Intervention: Tezacaftor 100 mg once daily and ivacaftor 150 mg every 12 hours.
- Primary Endpoint: The absolute change from baseline in the percentage of predicted forced expiratory volume in one second (ppFEV1) through week 24.[4]
- Secondary Endpoints: Relative change in ppFEV1, number of pulmonary exacerbations, and change in the respiratory domain score of the Cystic Fibrosis Questionnaire-Revised (CFQ-R).

#### **EXPAND Study Protocol:**

- Objective: To assess the efficacy and safety of tezacaftor-ivacaftor in CF patients aged 12
  years and older who are heterozygous for the F508del mutation and have a residual function
  CFTR mutation.
- Design: A two-part, 8-week crossover study. The first part compared tezacaftor-ivacaftor to placebo, and the second part compared it to ivacaftor monotherapy.
- Patient Population: Patients heterozygous for the F508del mutation with a second mutation associated with residual CFTR function.
- Intervention: Tezacaftor 100 mg once daily and ivacaftor 150 mg every 12 hours.
- Primary Endpoint: The absolute change from baseline in ppFEV1.
- Secondary Endpoints: Relative change in ppFEV1 and absolute change in CFQ-R respiratory domain score.



# **Data Presentation: Efficacy and Safety**

The following tables summarize the key quantitative data from the EVOLVE and EXPAND trials, as well as comparative data for other CFTR modulators.

Table 1: Efficacy of Tezacaftor-Ivacaftor in the EVOLVE Trial (F508del Homozygous)

| Endpoint                                                | Tezacaftor-<br>Ivacaftor Group | Placebo Group | Treatment<br>Difference       |
|---------------------------------------------------------|--------------------------------|---------------|-------------------------------|
| Absolute Change in ppFEV1 (percentage points)           | +4.0                           | -             | 4.0 (p<0.001)[4]              |
| Relative Change in ppFEV1 (%)                           | -                              | -             | 6.8 (p<0.001)[4]              |
| Annualized Rate of Pulmonary Exacerbations              | 0.64                           | 0.99          | 35% reduction<br>(p=0.005)[4] |
| Absolute Change in<br>CFQ-R Respiratory<br>Domain Score | -                              | -             | +5.1 points[4]                |

Table 2: Efficacy of Tezacaftor-Ivacaftor in the EXPAND Trial (F508del Heterozygous with Residual Function Mutation)

| Endpoint                                      | Tezacaftor-Ivacaftor vs.<br>Placebo | Tezacaftor-Ivacaftor vs.<br>Ivacaftor |
|-----------------------------------------------|-------------------------------------|---------------------------------------|
| Absolute Change in ppFEV1 (percentage points) | +6.8                                | +2.1                                  |

Table 3: Comparison of Efficacy Across Different CFTR Modulators (in patients homozygous for F508del)



| Therapy                          | Absolute Change in ppFEV1 (percentage points) |
|----------------------------------|-----------------------------------------------|
| Lumacaftor-Ivacaftor             | 2.6 - 4.0                                     |
| Tezacaftor-Ivacaftor             | 4.0[4]                                        |
| Elexacaftor-Tezacaftor-Ivacaftor | 13.8[5]                                       |

### Safety Profile:

Tezacaftor-ivacaftor was generally well-tolerated in both the EVOLVE and EXPAND trials. The incidence of adverse events was similar between the treatment and placebo groups. Notably, the respiratory adverse events that were more frequent with the earlier CFTR modulator, lumacaftor-ivacaftor, were not observed at a higher rate with tezacaftor-ivacaftor compared to placebo.[4] Long-term extension studies have further supported the favorable safety and durable efficacy of tezacaftor-ivacaftor.[3]

# Mandatory Visualizations Signaling Pathway of CFTR Modulation





Click to download full resolution via product page

Caption: Mechanism of action of Tezacaftor-Ivacaftor on the F508del-CFTR protein.



## **Clinical Trial Workflow: EVOLVE Study**



Click to download full resolution via product page

Caption: Workflow of the EVOLVE clinical trial.



## Conclusion

The clinical trial data for tezacaftor-ivacaftor demonstrates a significant advancement in the treatment of cystic fibrosis for patients with specific F508del mutations. The EVOLVE and EXPAND studies have established its efficacy in improving lung function and reducing pulmonary exacerbations, coupled with a favorable safety profile. This guide provides a consolidated resource for researchers and drug development professionals to understand the clinical performance of this combination therapy and to inform future innovations in CF treatment.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. tandfonline.com [tandfonline.com]
- 2. trikaftahcp.com [trikaftahcp.com]
- 3. Long-term safety and efficacy of tezacaftor–ivacaftor in individuals with cystic fibrosis aged 12 years or older who are homozygous or heterozygous for Phe508del CFTR (EXTEND): an open-label extension study White Rose Research Online [eprints.whiterose.ac.uk]
- 4. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis
   Transmembrane Conductance Regulator Modulating Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Analysis of Tezacaftor-Ivacaftor Combination Therapy in Cystic Fibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402632#clinical-trial-data-analysis-of-tezacaftor-ivacaftor-combination-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com